4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid
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Description
4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid is a chemical compound with the molecular formula C14H19NO4 . It has a molecular weight of 265.31 . The IUPAC name for this compound is 4-methoxy-3-((1-methylpiperidin-4-yl)oxy)benzoic acid .
Molecular Structure Analysis
The InChI code for 4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid is 1S/C14H19NO4/c1-15-7-5-11(6-8-15)19-13-9-10(14(16)17)3-4-12(13)18-2/h3-4,9,11H,5-8H2,1-2H3,(H,16,17) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Computational Chemistry
This compound has been used in computational chemistry studies. For instance, it has been involved in the investigation of solvent interaction, wavefunction studies, and molecular docking studies . The B3LYP/cc-pVDZ basis set was used to optimize the best results for a similar compound . The NBO analysis confirmed the highest stabilization energy 39.53 kcal/mol, from bonding LP(1) - N22 to anti-bonding π*(N21 - C24) .
Drug Discovery and Medicinal Chemistry
4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid is commonly used in drug discovery and medicinal chemistry due to its unique structural properties. It is a valuable component in the development of new therapeutic drugs.
Chemical Property Analysis
This compound is often used in the analysis of chemical properties. It can be used to study properties like structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information .
properties
IUPAC Name |
4-methoxy-3-(1-methylpiperidin-4-yl)oxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-15-7-5-11(6-8-15)19-13-9-10(14(16)17)3-4-12(13)18-2/h3-4,9,11H,5-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWRKVDYUBEKJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=C(C=CC(=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid |
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